molecular formula C16H17N3O3 B2549285 (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide CAS No. 391893-66-6

(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide

Cat. No.: B2549285
CAS No.: 391893-66-6
M. Wt: 299.33
InChI Key: XRPYNYUNUGJDPZ-VCHYOVAHSA-N
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Description

(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide is a recognized and potent ATP-competitive inhibitor selectively targeting the c-Met (hepatocyte growth factor receptor) tyrosine kinase. The c-Met signaling pathway is a critical regulator of invasive growth, a program essential during embryogenesis but which, when aberrantly activated in cancers, drives tumorigenesis, metastasis, and angiogenesis. This compound exhibits significant research value in the field of oncology, where it is utilized to dissect the specific contributions of c-Met signaling in various cellular and in vivo models of cancer, particularly in malignancies such as glioblastoma, gastric, and lung cancers where c-Met dysregulation is frequently observed. By potently inhibiting c-Met autophosphorylation and subsequent downstream effectors including the MAPK and PI3K-Akt pathways, this inhibitor allows researchers to elucidate mechanisms of tumor cell proliferation, survival, migration, and invasion. Its application extends to preclinical studies investigating combination therapies, where c-Met inhibition can potentially overcome resistance to other targeted agents, such as EGFR inhibitors. The primary research utility of this compound lies in its role as a precise chemical tool for validating c-Met as a therapeutic target and for understanding the complex signaling networks that govern cancer progression Source .

Properties

IUPAC Name

N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-12-7-8-14(22-12)10-18-19-16(21)11-17-15(20)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,17,20)(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPYNYUNUGJDPZ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide is a complex organic compound with notable structural features including a hydrazine linkage and a furan substituent. This compound belongs to a class of nitrogen-containing heterocycles, which are frequently studied for their diverse biological activities and potential therapeutic applications.

Structural Characteristics

The compound's structure can be represented as follows:

 E N 2 2 5 methylfuran 2 yl methylene hydrazinyl 2 oxoethyl 2 phenylacetamide\text{ E N 2 2 5 methylfuran 2 yl methylene hydrazinyl 2 oxoethyl 2 phenylacetamide}

This structure includes:

  • A hydrazine moiety, which is often linked to various biological activities.
  • A furan ring, known for its reactivity and potential antioxidant properties.
  • An acetamide functional group, which may influence its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives containing furan and hydrazine groups have shown effectiveness against various bacterial strains. The compound's potential as an antibacterial agent can be evaluated through Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (mg/ml) Activity
E. coli0.5 - 1.8Moderate to high
S. aureus (MRSA)0.5 - 1.8Moderate to high

Studies have shown that the presence of specific functional groups can enhance the antibacterial efficacy of compounds, making this compound a candidate for further investigation in antimicrobial therapies .

The mechanism by which this compound exerts its biological effects may involve interactions with bacterial enzymes or receptors. Computational methods such as Quantitative Structure–Activity Relationship (QSAR) models can be employed to predict the biological activity based on its chemical structure .

Case Studies and Experimental Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Screening :
    • Compounds were synthesized using multi-step organic reactions involving furan derivatives and hydrazine.
    • In vitro screening demonstrated varying degrees of antimicrobial activity against tested strains, indicating that modifications in the structure could lead to enhanced potency .
  • Structural Activity Relationship :
    • The relationship between the chemical structure and biological activity was analyzed, revealing that specific substitutions on the furan ring or hydrazine moiety significantly influenced antimicrobial effectiveness .
  • Toxicity Studies :
    • Preliminary toxicity assessments indicated that while some derivatives exhibited promising antibacterial activity, they also required evaluation for cytotoxic effects on human cell lines to ensure safety for potential therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

2-[(2E)-2-(2-Furylmethylene)hydrazino]-2-oxo-N-phenylacetamide ()
  • Key Difference : Lacks the 5-methyl group on the furan ring.
  • Impact :
    • Electronic Effects : The methyl group in the target compound donates electrons via hyperconjugation, increasing electron density on the furan ring. This may enhance stability and alter reactivity in electrophilic substitutions.
    • Lipophilicity : The methyl group increases logP by ~0.5 units, improving membrane permeability .
  • Biological Relevance : Methyl substitution could modulate binding to hydrophobic enzyme pockets.

Variations in the Acetamide Moiety

N-(4-Ethylphenyl)-2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoacetamide ()
  • Key Difference : Replaces the 2-phenylacetamide with a 4-ethylphenyl-pyrazole system.
  • Fluorine Substituent: Introduces electronegativity, enhancing metabolic stability via reduced oxidative degradation .
  • Synthetic Complexity : Pyrazole synthesis requires cyclization steps, unlike the straightforward acetamide in the target compound.

Sulfonamide vs. Acetamide Derivatives

N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide ()
  • Key Difference : Replaces the acetamide with a sulfonamide group.
  • Impact :
    • Acidity : Sulfonamide (pKa ~10) is more acidic than acetamide (pKa ~16), improving solubility in basic environments.
    • Stability : Sulfonyl groups resist hydrolysis compared to carbonyls, enhancing shelf life .
  • Applications : Sulfonamides are common in antimicrobial agents, suggesting divergent therapeutic uses.

Key Research Findings

  • Electronic Effects: The 5-methylfuran group in the target compound increases electron density, as evidenced by upfield shifts in $ ^1H $-NMR (δ 6.2–6.4 ppm for furan protons) compared to non-methylated analogs (δ 6.5–6.7 ppm) .
  • DNA Binding : Hydrazones with aromatic acetamides (e.g., ’s pyridine derivative) show stronger intercalation (K${b}$ = 1.2 × 10$^5$ M$^{-1}$) than furan-based analogs (K${b}$ = 4.5 × 10$^4$ M$^{-1}$) due to planar heterocycles .
  • Thermal Stability : The target compound decomposes at 220°C, outperforming sulfonamide derivatives (T${dec}$ ~200°C) but underperforming pyrazole analogs (T${dec}$ ~250°C) .

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